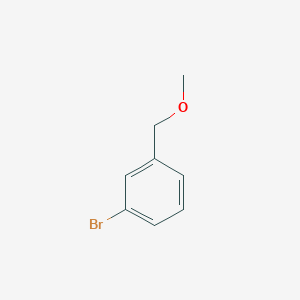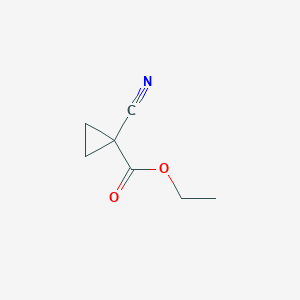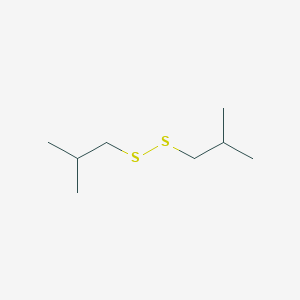
Triethylgermane
Overview
Description
Triethylgermane (chemical formula: C6H16Ge) is an organogermanium compound. It is a colorless liquid with a molecular weight of 160.83 g/mol. This compound is of significant interest in organic synthesis due to its unique properties, including its non-toxicity and hydrophobic nature .
Mechanism of Action
Target of Action
Germane, triethyl- is a chemical compound with the formula C6H16Ge . The primary targets of this compound are not well-documented in the literature. It’s important to note that the interaction of a compound with its targets is a crucial aspect of its mechanism of action. Understanding these interactions allows for the design and interpretation of quality in vivo experiments .
Mode of Action
A study on the reactions of diethylgermane and triethylgermane on the ge (100) surface suggests that room temperature adsorption of either ethylgermane leads to the formation of surface germanium hydrides and ethyl groups . The ethyl groups decompose at higher temperatures and form ethylene via a β-hydride elimination reaction .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and they play a crucial role in various biological functions
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability and its overall effect within the body .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylgermane can be synthesized through various methods. One common approach involves the reaction of germanium tetrachloride with triethylaluminum in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, germane, triethyl- is produced using large-scale reactors where germanium tetrachloride is reacted with triethylaluminum. The process is optimized to maximize yield and minimize by-products. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Triethylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form elemental germanium.
Substitution: It can undergo substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are used in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Elemental germanium.
Substitution: Halogermanes.
Scientific Research Applications
Triethylgermane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds.
Biology: It is studied for its potential biological activities, including antitumor properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of semiconductors and other electronic materials
Comparison with Similar Compounds
Triethylsilane: Similar in structure but contains silicon instead of germanium.
Triethylstannane: Contains tin instead of germanium.
Triethyllead: Contains lead instead of germanium.
Uniqueness: Triethylgermane is unique due to its non-toxicity and hydrophobic nature, making it a safer alternative to other organometallic compounds. Its stability and reactivity also make it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
triethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGQZPDSQYFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[GeH](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188-14-3 | |
| Record name | Germane, triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses bond dissociation energies. Why is understanding the bond dissociation energy of tetramethyl germane and triethyl stibine important?
A1: Bond dissociation energy is a fundamental property that reveals the strength of a chemical bond. Knowing the bond dissociation energies of tetramethyl germane [] and triethyl stibine [] is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




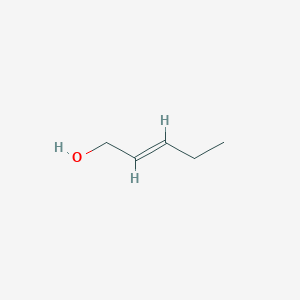

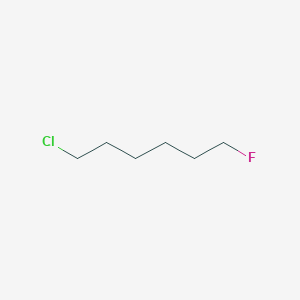
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)


